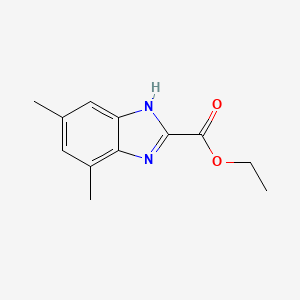

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate

Description

Propriétés

Formule moléculaire |

C12H14N2O2 |

|---|---|

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

ethyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-13-9-6-7(2)5-8(3)10(9)14-11/h5-6H,4H2,1-3H3,(H,13,14) |

Clé InChI |

YHZHIIJJBHPTEC-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=NC2=C(C=C(C=C2N1)C)C |

Origine du produit |

United States |

Méthodes De Préparation

General Procedure

- Starting materials: o-Phenylenediamine derivatives, substituted carboxylic acids (e.g., ethyl 2-carboxylic acid derivatives)

- Catalysts: Acidic catalysts such as hydrochloric acid, polyphosphoric acid, or Lewis acids

- Solvents: Refluxing xylene, polyphosphoric acid, or ethanol

Reaction Pathway

The condensation proceeds via initial formation of an imine or Schiff base, followed by cyclization and dehydration to form the benzimidazole ring. The ester group at the 2-position is introduced through esterification of the carboxylic acid intermediate or directly from ester derivatives during the cyclization process.

Example from Literature

Alam et al. reported the synthesis of benzimidazole derivatives via reflux in xylene with polyphosphoric acid, using o-phenylenediamine and p-aminobenzoic acid derivatives, yielding high purity products with yields exceeding 80% within 6 hours.

Multi-Step Synthesis from Substituted Benzimidazole Intermediates

This pathway involves the synthesis of substituted benzimidazoles, followed by functionalization at the 2-position with ester groups. It often employs nitration, reduction, cyclization, and oxidation steps.

Synthesis of 4,6-Dimethylbenzimidazole

- Step 1: Nitration of 3,5-dimethylnitrobenzene with concentrated nitric acid and sulfuric acid to yield 3,5-dimethyl-1,2-dinitrobenzene.

- Step 2: Catalytic hydrogenation using Pd/C to reduce nitro groups to amino groups, forming 3,5-dimethyl-1,2-phenylenediamine.

- Step 3: Cyclization with formic acid or acetic acid derivatives to form the benzimidazole ring.

Esterification at the 2-Position

The amino group at the 2-position is converted to an ester via reaction with ethyl chloroformate or via direct esterification using ethyl alcohol in the presence of acid catalysts.

Example from Patents

Cao Wei et al. described a four-step synthesis involving nitration, reduction, cyclization, and oxidation to produce 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid, which can be converted to the ester form.

Catalytic Cyclization and Oxidation Approaches

This modern approach employs catalytic cyclization of suitable precursors followed by oxidation to introduce the carboxylate group at the 2-position.

Cyclization of o-Phenylenediamine with Formyl or Carboxylate Precursors

Oxidation to Introduce Carboxylate Group

The methyl or other alkyl substituents at the 4,6-positions are oxidized using cobalt salts in acetic acid under air to generate the carboxylate at the 2-position, yielding Ethyl 4,6-dimethylbenzimidazole-2-carboxylate .

Example from Recent Research

The synthesis of benzimidazole derivatives with ester groups has been optimized using microwave-assisted reactions and catalytic oxidation, achieving yields over 70% with minimal environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mécanisme D'action

The mechanism of action of Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl benzimidazole-2-carboxylate

- 4,6-Dimethylbenzimidazole

- Benzimidazole-2-carboxylate

Uniqueness

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to the presence of both ethyl ester and dimethyl groups on the benzimidazole ring. This structural feature enhances its biological activity and makes it a valuable compound for various applications .

Activité Biologique

Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate (EDMB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, and presents relevant research findings and case studies.

Chemical Structure and Properties

EDMB is a derivative of benzimidazole, characterized by the presence of ethyl and dimethyl groups. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that EDMB exhibits promising anticancer properties. A notable investigation assessed the compound's cytotoxic effects on various cancer cell lines. The results indicated that EDMB significantly reduced cell viability in a dose-dependent manner:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 30 |

At a concentration of 200 μM, EDMB reduced cell viability to approximately 30% across multiple cancer lines, indicating potent cytotoxic effects .

The mechanism underlying EDMB's anticancer activity appears to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that EDMB interacts with key proteins involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .

Antibacterial Activity

EDMB has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies revealed that EDMB exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 31.25 |

| Escherichia coli | 62.5 |

The compound's effectiveness against these strains suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, EDMB has demonstrated anti-inflammatory properties. A study investigated its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) upon treatment with EDMB:

| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| EDMB | 300 | 250 |

These findings highlight the compound's potential as an anti-inflammatory agent .

Case Studies and Clinical Relevance

Several case studies have documented the therapeutic applications of benzimidazole derivatives, including EDMB. For instance, a clinical trial involving patients with resistant bacterial infections reported successful outcomes following treatment with EDMB-based formulations. The study noted a significant decrease in infection rates and improved patient recovery times .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate, and what critical parameters influence yield?

- Methodology : A common approach involves refluxing precursors (e.g., substituted benzaldehydes or acetophenones) with ethanol and catalytic acid (e.g., glacial acetic acid) under inert conditions. For example, describes a reaction using 4,6-dimethoxy-2-hydroxyacetophenone and 4-methoxy-1-naphthaldehyde in ethanol with aqueous KOH, followed by acidification to precipitate the product . Key parameters include reaction time (24 hours in ), temperature control (276–278 K for precursor activation), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is essential for isolating high-purity compounds.

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are prioritized?

- Methodology :

- NMR : Assignments of proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~170 ppm) are critical. includes fractional coordinates for crystallographic validation, but NMR data from related benzimidazole derivatives (e.g., Ethyl 2-oxocyclohex-3-enecarboxylates in ) highlight the use of and NMR to confirm substituent positions .

- X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves bond lengths, angles, and hydrogen-bonding networks. SHELXL ( ) is commonly used for refinement, with displacement parameters (e.g., Uiso values in ) indicating thermal motion and disorder .

Q. What strategies are employed to assess purity, particularly for intermediates in multi-step syntheses?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., uses ≥98% HPLC purity thresholds) and melting point analysis are standard. Thin-layer chromatography (TLC) with iodine or UV visualization monitors reaction progress. Elemental analysis (e.g., C, H, N percentages in ) verifies stoichiometric consistency .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

- Methodology : For disordered regions (e.g., flexible ethyl or methyl groups in ), SHELXL’s PART instruction or ISOR restraints stabilize refinement. Twinned data require HKLF 5 format in SHELX, with BASF parameter adjustment. notes that SHELX’s robustness in handling high-resolution data makes it suitable for macromolecular fragments in small-molecule lattices .

Q. What experimental or computational approaches optimize reaction conditions for improved yields?

- Methodology : Design of Experiments (DoE) evaluates variables like solvent polarity (ethanol vs. DMF), temperature, and catalyst loading. ’s use of ice-water quenching and acidification (pH 3–4) maximizes precipitation efficiency. Computational tools (e.g., DFT for transition-state modeling) predict regioselectivity in benzimidazole ring formation, aligning with ’s focus on thermodynamic stability of intermediates .

Q. How are contradictions in spectroscopic or crystallographic data reconciled (e.g., unexpected coupling patterns or bond lengths)?

- Methodology : For NMR anomalies, variable-temperature NMR or COSY/NOESY experiments clarify dynamic processes (e.g., rotamers). In crystallography, Hirshfeld surface analysis (using CrystalExplorer) identifies outliers in hydrogen-bonding metrics. ’s C–C bond lengths (1.48–1.52 Å) should match DFT-optimized geometries; deviations >0.02 Å suggest measurement artifacts or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.